2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde

描述

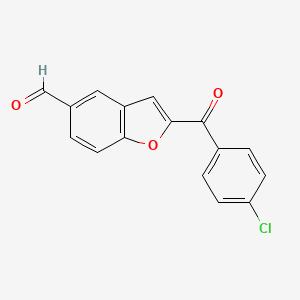

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde is a benzofuran derivative featuring a 4-chlorobenzoyl substituent at the 2-position and a formyl group (-CHO) at the 5-position of the benzofuran core. This compound is structurally characterized by its fused aromatic system, which confers unique electronic and steric properties.

属性

IUPAC Name |

2-(4-chlorobenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBNPQCZINCNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383467 | |

| Record name | 2-(4-chlorobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300664-78-2 | |

| Record name | 2-(4-Chlorobenzoyl)-5-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300664-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and therapeutic applications.

Chemical Structure

The compound features a benzofuran core substituted with a 4-chlorobenzoyl group and an aldehyde functional group. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other benzofuran derivatives that have shown anticancer properties .

- Cellular Interaction : It is hypothesized that the compound interacts with cellular targets, influencing metabolic pathways and inducing apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds related to this compound have demonstrated potent inhibitory effects on cancer cell proliferation, particularly through apoptosis induction mechanisms .

- Mechanistic Insights : The interaction of the benzofuran moiety with cellular receptors may lead to altered signaling pathways associated with cancer progression .

Antimicrobial Activity

Benzofuran derivatives have been explored for their antimicrobial properties:

- Activity Against Pathogens : Similar compounds have shown efficacy against bacterial strains and fungi, suggesting that this compound could possess antimicrobial potential .

- Minimum Inhibitory Concentration (MIC) : Studies on related benzofuran compounds report MIC values indicating their effectiveness against various microbial strains .

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of benzofuran derivatives, including this compound, on human breast cancer cells. The results showed:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant potency against breast cancer cell lines.

- Mechanism : The study suggested that the compound induces apoptosis through caspase activation pathways .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzofuran derivatives:

- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : It demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| This compound | Anticancer | Breast Cancer Cells | Low µM |

| Related Benzofuran Derivative | Antimicrobial | Staphylococcus aureus | MIC = 3.12 µg/mL |

| Benzofuran Analog | Antimycobacterial | Mycobacterium tuberculosis | IC90 < 0.60 µM |

科学研究应用

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde exhibit inhibitory effects on the 5-lipoxygenase enzyme system. This inhibition is crucial as it prevents the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses and allergic reactions such as asthma and allergic rhinitis. The potential therapeutic applications include:

- Treatment of Asthma : By inhibiting leukotriene production, these compounds may reduce bronchoconstriction and inflammation associated with asthma attacks.

- Management of Allergic Reactions : They could serve as anti-allergic agents, mitigating symptoms of allergic rhinitis and other related conditions .

Anticonvulsant Activity

A study focusing on derivatives of benzofuran, including this compound, demonstrated promising anticonvulsant activity. The synthesized compounds were tested against maximal electroshock-induced seizures in mice, showing significant efficacy at low doses. Notably:

- Relative Potency : Some derivatives exhibited comparable potency to established anticonvulsants like phenytoin, indicating their potential for further development in treating epilepsy .

- Safety Profile : The neurotoxicity was assessed using the rotarod method, ensuring that the compounds are not only effective but also safe for use .

Synthesis and Derivative Formation

The compound serves as a precursor for synthesizing various other biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties. Key points include:

- Synthesis Pathways : The synthesis typically involves reactions with amines to form acetamide derivatives, which have shown enhanced biological activity compared to the parent compound .

- Diverse Applications : The derivatives can be tailored for specific therapeutic targets, expanding their utility in drug development.

Anti-inflammatory Case Study

A notable case study involved the application of benzofuran derivatives in treating inflammatory bowel disease (IBD). The study highlighted:

- Mechanism : The compounds inhibited leukotriene synthesis, leading to reduced inflammation in animal models of IBD.

- Results : Significant improvement in clinical symptoms was observed, suggesting a strong therapeutic potential for human applications .

Anticonvulsant Case Study

In another research effort, a series of benzofuran-acetamide derivatives were evaluated for their anticonvulsant properties:

- Testing Methodology : The maximal electroshock seizure model was employed to assess efficacy.

- Findings : Several derivatives demonstrated effective seizure control with minimal side effects, reinforcing the compound's potential as a lead structure for new anticonvulsants .

Data Table: Summary of Applications

| Application Type | Mechanism | Potential Conditions Treated |

|---|---|---|

| Anti-inflammatory | Inhibition of leukotrienes | Asthma, Allergic Rhinitis |

| Anticonvulsant | Modulation of neuronal excitability | Epilepsy |

| Synthesis Precursor | Formation of bioactive derivatives | Various therapeutic targets |

相似化合物的比较

Key Observations :

- The pentyl-substituted analog has a higher molecular weight (320.38 vs. ~284) and predicted boiling point (482°C) due to its longer alkyl chain .

- The chloro-substituted esters exhibit lower chromatographic retention (e.g., Methyl: 0.65; Ethyl: 0.80) compared to fenofibrate (1.00), suggesting higher polarity than the aldehyde derivative .

Chromatographic Behavior

Retention factors from Pharmacopeial Forum data :

| Compound Name | Retention Factor (Relative to Fenofibrate) |

|---|---|

| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.65 |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.80 |

| (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone | 0.85 |

The lower retention factors of the esters indicate higher polarity compared to fenofibrate.

常见问题

What are the established synthetic routes for 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde, and what are their mechanistic considerations?

Answer:

The synthesis typically involves multi-step protocols:

- Friedel-Crafts Acylation : The benzofuran backbone is functionalized via Friedel-Crafts acylation using 4-chlorobenzoyl chloride. Catalysts like AlCl₃ or FeCl₃ are critical for electrophilic substitution at the benzofuran’s reactive positions .

- Aldehyde Introduction : The 5-carbaldehyde group is introduced via formylation using Vilsmeier-Haack reagent (POCl₃/DMF). Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-oxidation or side reactions at the benzofuran’s electron-rich sites .

- Purification Challenges : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is often required to isolate the product from intermediates like unreacted benzofuran or acylated byproducts .

How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) is preferred. Use SHELXL for refinement, focusing on the benzofuran’s torsion angles and the chlorobenzoyl group’s orientation to confirm regiochemistry .

- ORTEP Visualization : ORTEP-3 can model thermal ellipsoids to assess positional disorder, especially if the aldehyde group exhibits rotational flexibility. Compare bond lengths (e.g., C=O in benzoyl vs. aldehyde) to validate the structure .

- Contradictions : If NMR data (e.g., NOESY correlations) conflict with crystallographic data, re-examine crystal packing effects or solvent inclusion in the lattice .

What advanced techniques are recommended for analyzing biological activity, and how can conflicting data be addressed?

Answer:

- In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT or SRB). Compare results with structurally similar benzofuran derivatives (e.g., 5-methylbenzofuran analogs) to identify SAR trends .

- Contradictory Results : If activity varies across studies, consider:

How can impurities in the synthesis of this compound be identified and minimized?

Answer:

- HPLC-MS Profiling : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Common impurities include:

- Unreacted 4-chlorobenzoyl intermediates (retention time ~8–10 min).

- Oxidation byproducts (e.g., carboxylic acid derivatives from aldehyde over-oxidation) .

- Process Optimization : Reduce acylation time to minimize di-acylated byproducts. Use inert atmospheres (N₂/Ar) during formylation to prevent aldehyde oxidation .

What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or tubulin). The chlorobenzoyl group’s hydrophobic surface area may enhance binding affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The aldehyde group’s electron-withdrawing effect may stabilize charge-transfer interactions .

- Contradictions : If predicted activity mismatches experimental data, re-evaluate solvation models or protein flexibility in docking simulations .

How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation. Alternatively, employ enzymatic resolution (lipases) for aldehyde-containing intermediates .

- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10). Monitor for split peaks indicating racemization during synthesis .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .

What are the key considerations for stability studies under experimental conditions?

Answer:

- Photostability : Expose the compound to UV light (λ = 254 nm) for 24 hours. HPLC analysis can detect photo-degradation products (e.g., ring-opened benzofurans) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. The aldehyde group may lower thermal stability compared to methyl or ethyl analogs .

- pH Sensitivity : Test solubility and degradation in buffers (pH 1–10). The benzofuran ring is prone to hydrolysis under strongly acidic/basic conditions .

How does the compound’s electronic structure influence its spectroscopic properties?

Answer:

- NMR Analysis : The deshielded aldehyde proton (δ ~9.8–10.2 ppm in ¹H NMR) and carbonyl carbon (δ ~190–195 ppm in ¹³C NMR) are diagnostic. Compare with benzofurans lacking electron-withdrawing groups .

- IR Spectroscopy : Strong C=O stretches (~1680 cm⁻¹ for benzoyl, ~1720 cm⁻¹ for aldehyde) confirm functionalization. Overlaps may require deconvolution software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。